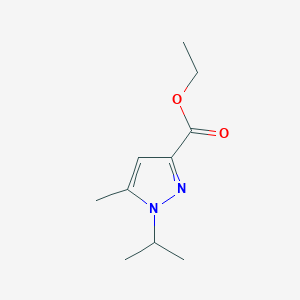![molecular formula C9H7FN4O2 B3142620 [5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid CAS No. 50907-27-2](/img/structure/B3142620.png)
[5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid
Vue d'ensemble
Description
[5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid is a chemical compound that belongs to the class of tetrazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The exact mechanism of action of [5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, [5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid has been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that [5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid can reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in animal models of inflammation. Additionally, the compound has been shown to reduce pain sensitivity in animal models of acute and chronic pain. Furthermore, [5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid has been shown to exhibit anticonvulsant effects in animal models of epilepsy and to protect against neuronal damage in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid in lab experiments include its potent anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using [5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
Future research on [5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid should focus on further elucidating its mechanism of action and exploring its potential applications in the treatment of various inflammatory, pain-related, and neurological disorders. Additionally, studies should investigate the pharmacokinetics and toxicity of the compound to determine its suitability for clinical use. Finally, the development of more water-soluble derivatives of [5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid may overcome the limitations of its low solubility and increase its potential for use in various experimental settings.
Applications De Recherche Scientifique
[5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. Additionally, [5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid has been shown to possess anticonvulsant and neuroprotective properties, suggesting its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[5-(3-fluorophenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-7-3-1-2-6(4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQJBZYIAQWLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride](/img/structure/B3142588.png)





